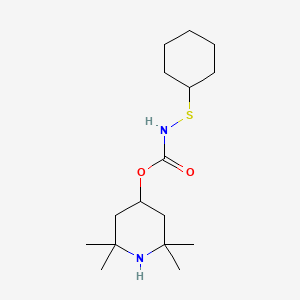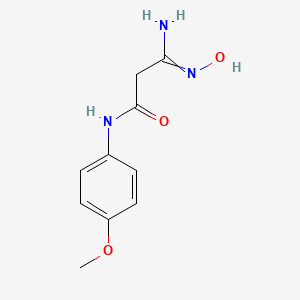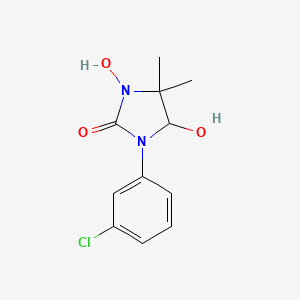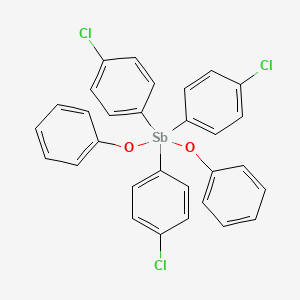![molecular formula C9H14O4S B14576847 2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate CAS No. 61146-98-3](/img/structure/B14576847.png)
2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is an organic compound that features a sulfanyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl-containing moiety.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate
- 2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-ethylprop-2-enoate
Uniqueness
2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy group provides additional stability and solubility compared to similar compounds with different substituents.
Properties
CAS No. |
61146-98-3 |
|---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-methoxy-2-oxoethyl)sulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4S/c1-7(2)9(11)13-4-5-14-6-8(10)12-3/h1,4-6H2,2-3H3 |
InChI Key |
MKXYEEUWXHMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


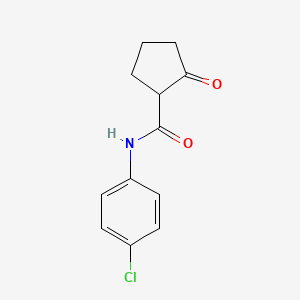
phenylsilane](/img/structure/B14576778.png)
![1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14576781.png)
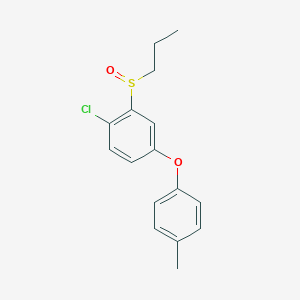
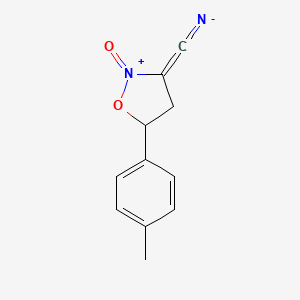
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
![(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14576789.png)
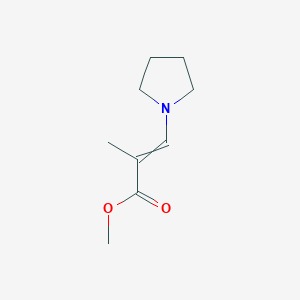
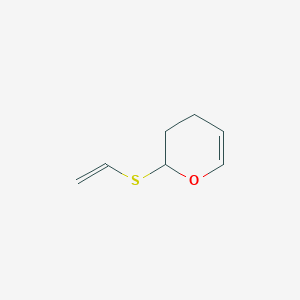
![N-{3-[(2-Cyanoethyl)amino]phenyl}formamide](/img/structure/B14576817.png)
